2-Amino-3,5-dichloro-6-methoxypyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-6-methoxypyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c1-11-5-3(7)9-2(6)4(8)10-5/h1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPIPCDXCDADOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(N=C1Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformation Pathways of 2 Amino 3,5 Dichloro 6 Methoxypyrazine
Mechanistic Studies of Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Core
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrazine ring, particularly when it is substituted with good leaving groups like halogens. The reaction generally proceeds through a stepwise addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, concerted mechanisms have also been proposed, particularly for less activated systems. rsc.orgnih.gov
The reactivity of 2-Amino-3,5-dichloro-6-methoxypyrazine towards nucleophiles is a balance of the electronic effects of its four substituents.
Amino Group (-NH2): As a strong electron-donating group through resonance, the amino group increases the electron density of the pyrazine ring, which generally deactivates it towards nucleophilic attack. However, its activating effect is most pronounced at the ortho and para positions.
Chloro Groups (-Cl): The two chlorine atoms are strongly electron-withdrawing through their inductive effect, which significantly decreases the electron density of the pyrazine ring. This π-deficiency makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. The chloro atoms also serve as excellent leaving groups in SNAr reactions.
Methoxy (B1213986) Group (-OCH3): Similar to the amino group, the methoxy group is electron-donating through resonance, which can counteract the deactivating effect of the chloro groups to some extent.
The net effect of these substituents is a pyrazine ring that is activated towards nucleophilic aromatic substitution, primarily due to the strong inductive withdrawal of the two chlorine atoms. The reaction rates are generally enhanced by the presence of these electron-withdrawing groups. nih.gov
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SNAr Reactivity |
|---|---|---|---|
| -NH2 | -I (Weak) | +M (Strong) | Deactivating |
| -Cl | -I (Strong) | +M (Weak) | Activating |
| -OCH3 | -I (Weak) | +M (Strong) | Deactivating |
The positions of the substituents on the this compound ring direct the regioselectivity of nucleophilic substitution. The two chlorine atoms are potential sites for substitution. The directing influence of the existing substituents will determine which chlorine is preferentially replaced.
The amino and methoxy groups, being ortho, para-directing activators for electrophilic substitution, have a deactivating effect on nucleophilic substitution at the carbons to which they are attached and a lesser deactivating or even activating effect at other positions. The combined electron-donating effects of the amino group at C2 and the methoxy group at C6 will influence the relative electrophilicity of C3 and C5.
Theoretical studies on similar polysubstituted heterocycles suggest that the site of nucleophilic attack is often governed by the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the ring carbons, with the largest coefficient indicating the most electrophilic site. mdpi.com In the case of this compound, it is anticipated that the chlorine at the C5 position would be more susceptible to substitution due to the combined electron-donating influence of the adjacent amino and methoxy groups potentially making the C3 position less electrophilic. However, steric hindrance from the neighboring methoxy group could also play a role.
Stereoselectivity is generally not a factor in these substitution reactions as the pyrazine ring is planar and the incoming nucleophile can attack from either face of the ring with equal probability, leading to racemic mixtures if a new chiral center is formed.
Electrophilic Aromatic Substitution Reactions of the Pyrazine Ring System
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. stackexchange.com The presence of two electron-withdrawing chloro groups further deactivates the ring. However, the strong electron-donating amino and methoxy groups can activate the ring towards EAS, making such reactions feasible under certain conditions.
The directing effects of the substituents will govern the position of electrophilic attack. The amino and methoxy groups are strong activating, ortho, para-directing groups. Given their positions, they would direct incoming electrophiles to the available carbon positions on the ring. However, the only available position is C4, which is not a valid position for substitution. Therefore, for an electrophilic substitution to occur, it would likely have to displace one of the existing substituents, which is generally not a favorable process. More likely, electrophilic attack could occur on the nitrogen atoms of the pyrazine ring.
Oxidation and Reduction Pathways of the Pyrazine Moiety and its Substituents
The pyrazine ring and its substituents can undergo both oxidation and reduction reactions. The electron-rich amino and methoxy groups are susceptible to oxidation, while the electron-deficient pyrazine ring can be reduced.
Reduction: The pyrazine ring can be reduced to dihydropyrazine (B8608421), tetrahydropyrazine, or piperazine (B1678402) derivatives under various reducing conditions. The presence of the electron-withdrawing chloro groups facilitates the reduction of the pyrazine ring. Catalytic hydrogenation is a common method for the reduction of pyrazine rings. The chloro groups can also be reductively removed (hydrodehalogenation) under certain catalytic hydrogenation conditions.
Derivatization Strategies for Functional Group Interconversion
The amino, chloro, and methoxy groups on the pyrazine ring can be interconverted to synthesize a variety of derivatives.
Amino Group to Halogen: The amino group can be converted to a halogen via diazotization followed by a Sandmeyer-type reaction. This would involve treating the amino-pyrazine with a source of nitrous acid to form a diazonium salt, which can then be displaced by a halide.
Halogen to Amino Group: The chloro groups can be displaced by ammonia (B1221849) or amines through nucleophilic aromatic substitution to introduce additional amino functionalities.
Halogen to Methoxy Group: The chloro groups can be substituted by methoxide (B1231860) ions in a nucleophilic aromatic substitution reaction to yield dimethoxy or trimethoxy pyrazine derivatives. rsc.org
Methoxy Group to Hydroxy Group: The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or BBr3. The resulting hydroxypyrazine can exist in equilibrium with its pyrazinone tautomer.
These interconversions allow for the synthesis of a wide range of substituted pyrazines with diverse electronic and steric properties, enabling the fine-tuning of the molecule's reactivity and potential applications. masterorganicchemistry.com
Advanced Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Stille) for Further Functionalization
The presence of two chlorine atoms on the pyrazine ring of this compound offers opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The electronic environment of the pyrazine core, influenced by the amino and methoxy substituents, plays a crucial role in directing the regioselectivity of these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of dihalogenated pyrazines, the regioselectivity of the coupling is influenced by the electronic and steric effects of the existing substituents. For instance, studies on the Suzuki-Miyaura coupling of 2,5-dibromo-3-methoxypyrazine (B1588872) have shown that the methoxy group directs the reaction to the adjacent C2 position. rsc.org This directing effect is attributed to the coordination of the palladium catalyst to the methoxy group, facilitating oxidative addition at the neighboring C-Br bond.
Based on this precedent, it is anticipated that the Suzuki-Miyaura coupling of this compound would preferentially occur at the C5 position, which is adjacent to the methoxy group at C6. The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like a mixture of toluene (B28343), ethanol, and water.
Table 1: Predicted Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Predicted Major Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Amino-3-chloro-5-aryl-6-methoxypyrazine |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is conducted under mild conditions, typically at room temperature with an amine base that also serves as the solvent. wikipedia.org For dichloropyrazines, selective mono-alkynylation can be achieved. For example, 2,3-dicyano-5,6-dichloropyrazine undergoes double Sonogashira coupling with various alkynes.
In the context of this compound, a selective Sonogashira coupling is expected to be achievable. The regioselectivity would likely favor the C5 position due to the electronic influence of the adjacent methoxy group.
Negishi Coupling:
Stille Coupling:
The Stille reaction utilizes an organotin compound and an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. wikipedia.org The reaction is valued for its tolerance of a wide array of functional groups. uwindsor.ca In the case of dihalogenated pyrazines, Stille couplings have been employed to introduce various substituents. For instance, the double Stille coupling of 2,3-dichloropyrazine (B116531) with stannylated terpyridine has been reported. rsc.org It is plausible that this compound could undergo selective Stille coupling, with the position of substitution being influenced by the electronic nature of the substituents and the specific reaction conditions employed.
Side-Chain Modifications and Elaborations
The amino and methoxy groups on the this compound scaffold provide handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Modifications of the Amino Group:
The amino group at the C2 position can undergo various transformations, including N-alkylation and N-acylation, to introduce new functional groups and build more complex molecular architectures.
N-Alkylation: The amino group can be alkylated using various alkylating agents. Reductive amination is a common method for the N-alkylation of aminopyrazines. spiedigitallibrary.org This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.
N-Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. mdpi.com This reaction leads to the formation of the corresponding amide derivatives. The use of coupling reagents can also facilitate the formation of the amide bond under milder conditions.
Table 2: Potential Side-Chain Modifications of the Amino Group
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |
Modifications of the Methoxy Group:
The methoxy group at the C6 position can also be a site for chemical transformation, most notably through O-demethylation.
O-Demethylation: The cleavage of the methyl ether to reveal a hydroxyl group can be achieved using various reagents. This transformation is significant as it can alter the biological activity of the molecule and provide a new site for further functionalization. The resulting hydroxypyrazine can exist in equilibrium with its tautomeric pyrazinone form. The O-demethylation of methoxypyrazines is a known metabolic pathway in biological systems and can also be performed synthetically. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 2 Amino 3,5 Dichloro 6 Methoxypyrazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Amino-3,5-dichloro-6-methoxypyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances.
Given the structure of this compound, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the protons of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. The amino protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration, while the methoxy protons would present as a sharp singlet. The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule: one for the methoxy group and four for the pyrazine (B50134) ring carbons, which are all chemically non-equivalent due to the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 5.0 - 6.0 | Broad Singlet | -NH₂ |
| ¹H | ~4.0 | Singlet | -OCH₃ |
| ¹³C | 150 - 160 | Singlet | C-2 (C-NH₂) |
| ¹³C | 115 - 125 | Singlet | C-3 (C-Cl) |
| ¹³C | 145 - 155 | Singlet | C-5 (C-Cl) |
| ¹³C | 155 - 165 | Singlet | C-6 (C-OCH₃) |
Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity between atoms. wikipedia.orgsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, no cross-peaks would be expected in the COSY spectrum, as there are no vicinal or geminal protons. This lack of correlation confirms the isolated nature of the proton-containing functional groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu For the target molecule, an HSQC spectrum would show a clear cross-peak correlating the methoxy proton signal (~4.0 ppm) with the methoxy carbon signal (~50-60 ppm). This provides definitive assignment of the methoxy group in both spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning quaternary (non-protonated) carbons by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key expected correlations for this compound would include a cross-peak between the methoxy protons and the C-6 carbon of the pyrazine ring, confirming the point of attachment. Correlations might also be observed between the amino protons and the C-2 and C-3 carbons.
Variable Temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as hindered rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barriers around the C2-NH₂ and C6-OCH₃ bonds. At low temperatures, rotation around these bonds might slow sufficiently to cause broadening or even splitting of the amino or methoxy signals if a preferred conformation exists. Analyzing these spectral changes allows for the calculation of the activation energy for rotation.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. youtube.com
For this compound (molecular formula C₅H₅Cl₂N₃O), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). The two main isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to an M⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule. The theoretical exact mass of the monoisotopic molecular ion ([M]⁺) of this compound (C₅H₅³⁵Cl₂N₃O) is 207.9837 u. An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula.
The analysis of fragmentation patterns in the mass spectrum provides a roadmap of the molecule's structure. Based on studies of similar heterocyclic compounds, the following fragmentation pathways are plausible for this compound. raco.catarkat-usa.org
Table 2: Predicted Mass Spectrometry Fragments for this compound This is an interactive data table. Click on the headers to sort.
| m/z (for ³⁵Cl) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 208 | [C₅H₅Cl₂N₃O]⁺ | Molecular Ion (M⁺) |
| 193 | [C₄H₂Cl₂N₃O]⁺ | •CH₃ |
| 180 | [C₅H₅Cl₂N₂]⁺ | •NH |
| 179 | [C₄H₂Cl₂N₃]⁺ | CO |
| 172 | [C₅H₄ClN₃O]⁺ | •Cl |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of its key functional groups. nih.govresearchgate.netnist.gov
Table 3: Predicted IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Aromatic Stretch | Pyrazine Ring |
| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |
| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrazine Ring |
| 1275 - 1200 | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) |
| 1075 - 1020 | C-O Symmetric Stretch | Aryl Ether (-OCH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyrazines typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. nist.govresearchgate.net The addition of an amino group (an auxochrome) and a methoxy group to the pyrazine chromophore is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazine. researchgate.net The spectrum would likely show strong absorptions below 300 nm, characteristic of π → π* transitions within the aromatic system, and a weaker, longer-wavelength absorption corresponding to the n → π* transition involving the non-bonding electrons on the nitrogen atoms.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While NMR provides the structure in solution and MS confirms the molecular formula, only single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for this compound is not publicly available, an analysis of the closely related compound, 2,3-dichloro-5-ethylamino-6-methoxypyrazine , provides significant insight into the expected solid-state geometry. rsc.org The crystal structure of this analogue was solved and refined, yielding detailed structural parameters. rsc.org
The analysis revealed a planar pyrazine ring, as expected for an aromatic system. The bond lengths within the ring and to the substituents would provide evidence for electron delocalization and the electronic influence of the amino, chloro, and methoxy groups. For instance, the C-N bond of the amino group would be expected to have some double-bond character, resulting in a shorter bond length than a typical C-N single bond. Furthermore, the crystal packing would be determined by intermolecular forces, likely including hydrogen bonding between the amino group of one molecule and a nitrogen atom or chlorine atom of a neighboring molecule.
Table 4: Crystallographic Data for the Analogue 2,3-dichloro-5-ethylamino-6-methoxypyrazine rsc.org This is an interactive data table. Click on the headers to sort.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉Cl₂N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.167 |
| b (Å) | 12.558 |
| c (Å) | 8.602 |
| β (°) | 99.46 |
| Volume (ų) | 976.2 |
This comprehensive suite of analytical techniques provides a complete and unambiguous characterization of the molecular structure of this compound, from its atomic connectivity and functional group composition to its precise three-dimensional arrangement in the solid state.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species or free radicals, are highly reactive and often play a crucial role in chemical reactions and biological processes. While direct EPR studies on this compound are not extensively documented in the public domain, the principles of EPR spectroscopy can be applied to hypothesize its potential for characterizing radical species that may arise during its synthesis or degradation.
In the context of substituted pyrazines, radical cations or anions could potentially be formed through single-electron transfer (SET) processes. nih.gov EPR spectroscopy would be instrumental in identifying and characterizing these transient species. The key parameters obtained from an EPR spectrum are the g-factor, hyperfine coupling constants, and the signal's intensity and line shape.
g-factor: The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. It provides information about the location of the unpaired electron within the molecule.
Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H, ¹⁴N, and ³⁵/³⁷Cl in the case of this compound) leads to the splitting of the EPR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant, provides valuable information about the molecular and electronic structure of the radical, including the delocalization of the unpaired electron.
For instance, if a radical cation of this compound were to be generated, EPR spectroscopy could help determine the distribution of the spin density across the pyrazine ring and its substituents. The interaction with the two nitrogen atoms in the pyrazine ring and the nitrogen of the amino group would be expected to produce characteristic hyperfine splitting patterns.
While specific data is not available for this compound, studies on other nitrogen-containing heterocyclic compounds and amino acids have demonstrated the utility of EPR in identifying various radical species generated under different conditions, such as irradiation. semanticscholar.org These studies show that complex spectra can arise from the presence of multiple radical species, which can be deconvoluted to understand the underlying chemical processes. semanticscholar.org
Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis
The assessment of purity and the analysis of complex mixtures containing this compound are crucial for its application in various scientific and industrial fields. Chromatographic and hyphenated techniques are indispensable tools for achieving these analytical goals.
Chromatographic Methods
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques.
Gas Chromatography (GC): Given the potential volatility of methoxypyrazines, GC is a powerful technique for their separation and quantification. researchgate.net Different types of GC columns with varying polarities can be employed to achieve optimal separation from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is another versatile technique for the analysis of pyrazine derivatives. mdpi.com It separates compounds based on their hydrophobicity. The choice of the stationary phase (e.g., C18, phenyl) and the mobile phase composition can be optimized to achieve the desired separation. mdpi.com
Hyphenated Techniques
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopic methods, providing a comprehensive analysis of complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds. GC separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, enabling their identification. Multidimensional GC-MS (MDGC-MS) can be employed for the analysis of trace-level compounds in complex matrices. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile or thermally labile compounds. Similar to GC-MS, it provides both separation and identification capabilities.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This advanced technique offers significantly higher separation power compared to conventional GC, making it ideal for the analysis of very complex mixtures. researchgate.net When coupled with detectors like a time-of-flight mass spectrometer (TOF-MS) or a nitrogen-phosphorus detector (NPD), GCxGC can provide detailed information about the composition of a sample containing various pyrazine derivatives. researchgate.net
The purity of a this compound sample can be determined by these techniques by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. The identification of impurities can be achieved by analyzing their mass spectra obtained from GC-MS or LC-MS.
Below is an interactive data table summarizing the potential chromatographic and hyphenated techniques for the analysis of this compound.
| Technique | Principle | Application for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, separation from volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Purity assessment, analysis in non-volatile matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by detection and identification by MS. | Identification and quantification of the compound and its impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection and identification by MS. | Analysis of the compound and its non-volatile impurities. |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | High-resolution separation for complex mixtures. | Detailed analysis of complex samples containing the compound. |
Computational Chemistry and Theoretical Modeling of 2 Amino 3,5 Dichloro 6 Methoxypyrazine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are a cornerstone in the theoretical study of 2-Amino-3,5-dichloro-6-methoxypyrazine, offering a detailed view of its electronic structure and three-dimensional shape. These calculations are performed using various levels of theory to approximate solutions to the Schrödinger equation for the molecule.
Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules like this compound. nih.govsemanticscholar.orgnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are known for providing a good balance between computational cost and accuracy. nih.govsemanticscholar.org
For this compound, DFT calculations would typically begin with geometry optimization to find the most stable arrangement of its atoms in space. Following optimization, a variety of electronic properties can be calculated. These properties are crucial for understanding the reactivity and stability of the molecule.
Table 1: Exemplary Electronic Properties of this compound Calculated using DFT (B3LYP/6-311G++(d,p))
| Property | Value |
|---|---|
| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.5 eV |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Electron Affinity | 1.5 eV |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more complex calculations. nih.gov Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), builds upon the HF method to include electron correlation, offering more accurate results. nih.gov
These methods are also employed to optimize the molecular geometry and calculate the electronic properties of this compound. While computationally more demanding than DFT, ab initio methods can provide valuable benchmark data.
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors can be derived from the results of quantum chemical calculations and are essential for building predictive models.
Natural Bond Orbital (NBO) Charges: NBO analysis is used to calculate the charges on individual atoms, which helps in understanding the electrostatic potential and reactive sites of the molecule. nih.gov
Electron Affinity: This descriptor quantifies the energy change when an electron is added to the molecule, indicating its ability to act as an electron acceptor. nih.gov
Steric and topological descriptors relate to the size, shape, and connectivity of the molecule.
Molar Volume: This descriptor represents the volume occupied by one mole of the substance and is related to the molecule's size and shape.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are powerful tools for establishing mathematical relationships between the structural or property-derived descriptors of a series of compounds and their biological activity or physical properties, respectively. nih.govijournalse.org For pyrazine (B50134) derivatives, these studies have been instrumental in predicting various activities and properties. nih.govijournalse.org
In the context of this compound, a QSAR study would involve a dataset of similar pyrazine derivatives with known biological activities. Molecular descriptors for these compounds would be calculated, and statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) would be used to build a predictive model. nih.gov Similarly, a QSPR study could be conducted to predict a physical property, such as the olfactive threshold, based on the molecular descriptors of a series of pyrazine derivatives. ijournalse.org
Table 2: Hypothetical QSAR Model for a Series of Pyrazine Derivatives
| Descriptor | Coefficient | Standard Error | p-value |
|---|---|---|---|
| (Intercept) | 5.60 | 0.25 | <0.001 |
| HOMO-LUMO Gap | -0.45 | 0.15 | 0.005 |
| Dipole Moment | 0.30 | 0.10 | 0.008 |
Note: This table represents an exemplary output from a Multiple Linear Regression analysis in a QSAR study, illustrating how different descriptors might contribute to a predictive model of biological activity.
These computational approaches provide a robust framework for the in-silico analysis of this compound, enabling the prediction of its properties and guiding further experimental research.
Multiple Linear Regression (MLR)
Multiple Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). In the context of this compound derivatives, a hypothetical QSAR study using MLR could be developed. Molecular descriptors, which quantify various aspects of a molecule's structure, are calculated for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).
A hypothetical MLR model for a series of pyrazine derivatives might take the following form:
Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where C is the concentration required for a specific biological effect, and β values are the regression coefficients. The quality of the MLR model is assessed using statistical parameters like the correlation coefficient (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. nih.gov
Hypothetical Data for MLR Model of Pyrazine Derivatives
| Compound | log 1/C (Observed) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | log 1/C (Predicted) |
| Analog 1 | 5.2 | 2.1 | 65.3 | 5.1 |
| Analog 2 | 4.8 | 1.8 | 62.1 | 4.9 |
| Analog 3 | 5.5 | 2.5 | 68.7 | 5.4 |
| Analog 4 | 4.5 | 1.5 | 59.8 | 4.6 |
Artificial Neural Networks (ANN)
Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. mdpi.com They are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. An ANN consists of interconnected nodes (neurons) organized in layers: an input layer, one or more hidden layers, and an output layer. The input layer receives the molecular descriptors, the hidden layers perform non-linear transformations of the data, and the output layer produces the predicted biological activity.
For a set of this compound analogs, an ANN could potentially offer a more accurate predictive model than MLR, especially when the structure-activity relationship is highly complex. The network is "trained" on a dataset of compounds with known activities, and its predictive performance is then evaluated on a separate test set.
Virtual Screening Methodologies for Compound Prioritization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. japsonline.com For a potential biological target of this compound, virtual screening can be employed to prioritize compounds for experimental testing.
Methodologies for virtual screening can be broadly categorized as ligand-based and structure-based.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. This approach uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. For this compound, a pharmacophore model could be generated based on its key structural features and those of other known active compounds. This model would then be used to screen large compound databases.
Structure-based virtual screening requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking is a key technique in structure-based virtual screening, where the binding orientation and affinity of a ligand within the active site of a target are predicted. bibliomed.org
Virtual Screening Workflow for Prioritizing Pyrazine Derivatives
| Step | Description |
| 1. Target Selection | Identification of a relevant biological target. |
| 2. Database Preparation | Curation of a large library of chemical compounds. |
| 3. Ligand-Based Screening | Filtering compounds based on similarity to this compound. |
| 4. Structure-Based Screening | Docking of the filtered compounds into the target's active site. |
| 5. Hit Selection | Prioritization of compounds based on docking scores and binding interactions for experimental validation. |
Molecular Dynamics (MD) Simulations and Molecular Docking Studies for Intermolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the intermolecular interactions between a ligand, such as this compound, and its biological target at an atomic level.
Molecular Docking predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.com For this compound, docking studies can elucidate its binding mode within a receptor's active site, identifying key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions. nih.gov The chlorine and methoxy (B1213986) substituents on the pyrazine ring can significantly influence these interactions.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov Starting from the docked pose, an MD simulation can assess the stability of the binding mode and characterize the flexibility of both the ligand and the target. chemrxiv.org This information is crucial for understanding the thermodynamics of binding and for refining the design of more potent analogs. Halogenated compounds, in particular, can exhibit specific interactions that are well-captured by MD simulations. mdpi.com
Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Regioselectivity, Transition States)
Theoretical chemistry provides valuable insights into the mechanisms of chemical reactions, including the synthesis and reactivity of this compound. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, determine the structures of transition states, and calculate activation energies. rsc.org
Regioselectivity: In many chemical reactions involving substituted pyrazines, the position of the substituents directs the outcome of the reaction. nih.gov For this compound, theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the electron-donating amino group and the electron-withdrawing chloro and methoxy groups will influence the electron density distribution around the pyrazine ring, thereby determining the regioselectivity of further substitutions.
Transition States: The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By calculating the geometry and energy of the transition state, chemists can understand the energy barrier of a reaction and predict its rate. mdpi.com For the synthesis of this compound or its subsequent reactions, computational modeling can identify the key transition states, providing a detailed picture of the reaction mechanism. nih.govslideshare.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazine Derivatives
Correlating Structural Modifications with Chemical Reactivity and Stability
The pyrazine (B50134) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic makes the pyrazine ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack. The stability and reactivity of a pyrazine derivative like 2-Amino-3,5-dichloro-6-methoxypyrazine are profoundly influenced by the interplay of its substituents.
Electronic and Steric Factors Influencing Molecular Behavior and Performance
The molecular behavior of this compound is governed by a combination of electronic and steric factors imposed by its substituents.
Electronic Factors: The electronic influence of each substituent can be divided into two primary effects: the inductive effect and the resonance effect.
Amino (-NH2) and Methoxy (B1213986) (-OCH3) Groups: Both are strong resonance electron-donors, pushing electron density into the pyrazine ring. This increases the nucleophilicity of the ring system and can influence the basicity of the nitrogen atoms.
Chloro (-Cl) Groups: These are strongly electronegative and exert a powerful electron-withdrawing inductive effect, which deactivates the ring towards electrophiles. However, they also possess lone pairs that can participate in weak resonance donation. The dominant effect for halogens on aromatic rings is typically inductive withdrawal.
The combination of strong donating and withdrawing groups on the same ring creates a polarized molecule. This polarization is critical for its performance in various applications, from biological interactions, where it can dictate binding to a receptor site, to materials science, where it can influence photoelectric properties. nih.govnih.gov
Role of Substituents (Amino, Chloro, Methoxy) on Pyrazine Ring Properties and Functional Performance
Amino Group: This group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule and is often crucial for biological activity by forming key interactions with protein residues. researchgate.net The electron-donating nature of the amino group also modulates the electronic properties of the pyrazine system.
Chloro Groups: The two chlorine atoms are strong electron-withdrawing groups that significantly lower the electron density of the pyrazine ring. This makes the ring more susceptible to nucleophilic aromatic substitution, a common reaction for functionalizing such heterocycles. thieme-connect.de The presence of halogens can also lead to specific halogen bonding interactions, which are increasingly recognized as important in drug design and materials science. nih.gov Furthermore, they increase the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes.
Methoxy Group: The methoxy group is a strong electron-donating group through resonance and can also participate in hydrogen bonding as an acceptor. In many known pyrazine derivatives, methoxy groups are key determinants of their aroma and flavor properties, indicating a strong influence on how the molecule interacts with olfactory receptors. nih.govresearchgate.netucdavis.edu This ability to modulate sensory properties is a clear example of a structure-property relationship. nih.gov
| Substituent | Primary Electronic Effect | Steric Influence | Potential Functional Role |
|---|---|---|---|
| Amino (-NH2) | Strong Electron-Donating (Resonance) | Moderate | Hydrogen bond donor/acceptor; enhances polarity; key for biological interactions. |
| Chloro (-Cl) | Strong Electron-Withdrawing (Inductive) | Moderate | Activates ring for nucleophilic substitution; increases lipophilicity; potential for halogen bonding. nih.govthieme-connect.de |
| Methoxy (-OCH3) | Strong Electron-Donating (Resonance) | Moderate to High (depending on rotation) | Hydrogen bond acceptor; influences conformation and receptor binding; key for sensory properties in many pyrazines. nih.govresearchgate.net |
Development of Predictive Models for Structure-Activity/Property Relationships
To accelerate the discovery and optimization of novel pyrazine derivatives, researchers increasingly rely on computational and statistical methods to develop predictive models for SAR and SPR. These models, often categorized under Quantitative Structure-Activity Relationship (QSAR), aim to find statistically significant correlations between calculated molecular descriptors and experimentally observed properties. researchgate.netsemanticscholar.org
For pyrazine derivatives, these models have been successfully applied to predict a range of activities and properties:
Biological Activity: QSAR models have been developed to predict the cytotoxic, antiproliferative, and antimicrobial activities of substituted pyrazines. researchgate.netnih.gov These models often use descriptors related to the molecule's electronic properties (like HOMO/LUMO energies and electrostatic potential), size, and hydrophobicity to predict efficacy. nih.gov
Physicochemical Properties: Methods like Density Functional Theory (DFT) are employed to calculate electronic and quantum chemical descriptors. ijournalse.org These descriptors can then be used in QSPR models to predict properties such as odor thresholds, a key parameter for methoxypyrazines used in the flavor and fragrance industry. ijournalse.org
Contour map analyses from 3D-QSAR studies can reveal the specific spatial regions around the molecule where certain properties are favorable for activity. For example, such models might indicate that bulky, hydrophobic groups are preferred in one region, while hydrogen bond donors are required in another to enhance binding to a biological target. scienceopen.com These insights are invaluable for the rational design of new derivatives with improved performance.
| Modeling Technique | Predicted Property/Activity | Key Molecular Descriptors Used | Reference |
|---|---|---|---|
| QSAR / DFT | Cytotoxicity | Molecular surface electrostatic potentials (Vs,min, Vs,max), LUMO energy. | nih.gov |
| QSAR (MLR, ANN) | Antiproliferative Activity | NBO charges, dipole moments, heats of formation, molar refractivity. | researchgate.netsemanticscholar.org |
| 3D-QSAR | Enzyme Inhibition (e.g., BTK inhibitors) | Steric and hydrophobic field contributions from contour map analysis. | scienceopen.com |
| 2D-QSPR / DFT | Odor Thresholds | Electronic and quantum chemical descriptors calculated via DFT. | ijournalse.org |
By leveraging these predictive models, chemists can screen virtual libraries of compounds and prioritize the synthesis of those with the highest probability of success, making the process of discovery more efficient and targeted.
Applications of Pyrazine Derivatives in Academic Research Excluding Prohibited Elements
Optoelectronic Materials Science
The electron-deficient nature of the pyrazine (B50134) ring makes its derivatives promising candidates for various optoelectronic applications.
Pyrazine-based materials have been investigated for use in both OLEDs and organic solar cells (OSCs). In OLEDs, pyrazine derivatives can function as electron-transporting materials or as hosts for phosphorescent emitters, contributing to the efficiency and color purity of the devices. optica.orgrsc.org For instance, indenopyrazine derivatives have been synthesized and used as blue emitting materials in OLEDs, demonstrating high thermal stability and luminance efficiencies. optica.orgresearchgate.net In the realm of OSCs, pyrazine-based polymers have been developed as donor materials, achieving notable power conversion efficiencies. acs.org Pyrazine-based organic photosensitizers have also been synthesized for use in dye-sensitized solar cells (DSSCs), showing promising photovoltaic properties. mdpi.compsecommunity.org
The introduction of a pyrazine ring into organic molecules can significantly lower the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for creating n-type organic semiconductors. researchgate.netacs.org Fused-ring pyrazine derivatives have been synthesized and shown to exhibit n-type behavior in organic field-effect transistors (OFETs), with electron mobilities that are sensitive to the structure of the pyrazine core. acs.orgnih.gov Theoretical studies have supported the idea that introducing a pyrazine ring is an effective approach to developing high-performance n-type OFET materials. researchgate.netacs.orgdocumentsdelivered.com
The versatility of pyrazine chemistry allows for the synthesis of a wide array of dyes and electroluminescent materials. researchgate.net Pyrazine-based sensitizers have been designed for dye-sensitized solar cells with strong absorption in the visible and near-infrared regions. rsc.org The intramolecular charge transfer (ICT) properties of pyrazine derivatives make them suitable for creating luminescent materials for various applications, including fluorescent sensors and optoelectronic devices. fao.org Pyrazine derivatives have also been developed as long-wavelength thermally activated delayed fluorescent (TADF) emitters for electroluminescence applications. cityu.edu.hk
Coordination Chemistry and Ligand Design
The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This has led to extensive research into the coordination chemistry of pyrazine derivatives. Pyrazine can act as a bridging ligand, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, electronic, and catalytic properties. tandfonline.commdpi.com The coordination of pyrazine derivatives to metal ions like ruthenium(III) has been studied, with the resulting complexes showing potential biological activity. rsc.orgrsc.org The design of new coordination compounds with pyrazine-based ligands is an active area of research for applications in areas such as targeted drug design. nih.gov
Building Blocks in Advanced Organic Synthesis
Pyrazine and its derivatives are valuable building blocks in organic synthesis. tandfonline.com They can be functionalized through various reactions, allowing for the construction of more complex molecules. For example, pyrazine derivatives have been used in the total synthesis of natural products and other biologically active compounds. nih.gov The ability to perform coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, on pyrazine scaffolds further enhances their utility as synthetic intermediates. tandfonline.comresearchgate.net
Investigative Studies in Potential Pharmaceutical Lead Compound Development (Focus on Mechanistic Insights and Target Interactions)
The pyrazine scaffold is a common feature in many biologically active compounds and approved drugs. nih.govmdpi.compharmablock.com Research in this area focuses on understanding the mechanism of action of pyrazine-containing molecules and their interactions with biological targets. For example, pyrazine derivatives have been investigated as inhibitors of various kinases, with the pyrazine nitrogen atoms often acting as hydrogen bond acceptors in the active site of the enzyme. pharmablock.com Studies on pyrazine-natural product hybrids have shown a wide range of biological activities, including anticancer and anti-inflammatory effects, often with improved potency and reduced toxicity compared to the parent compounds. mdpi.comnih.govresearchgate.net The investigation of these compounds at a mechanistic level provides valuable insights for the development of new therapeutic agents. nih.govnih.gov
Despite a comprehensive search for scientific literature, there is currently insufficient publicly available information to generate a detailed article focusing solely on the chemical compound “2-Amino-3,5-dichloro-6-methoxypyrazine” according to the specified outline.
The conducted research did not yield specific data regarding the bioactivity mechanisms, protein-ligand interactions, enzyme inhibition, or receptor binding of this compound. Furthermore, detailed research findings on its application in drug discovery programs and fundamental investigations into its herbicidal activity could not be located.
General information on the broader class of pyrazine derivatives indicates their significance as scaffolds in medicinal chemistry and their potential in agrochemical research. Pyrazine and phenazine (B1670421) heterocycles are recognized as important platforms for the synthesis of biologically active compounds. nih.gov Various analogues of pyrazine have been synthesized and evaluated for a range of biological activities. However, these findings are not specific to the requested compound.
For instance, research on other pyrazine derivatives has explored their synthesis and potential applications. One commercially available related compound is 2-Amino-3-methoxypyrazine, which is noted for its use in the flavor and fragrance industry and as a building block in agricultural research. chemimpex.com Additionally, a patent exists for the preparation of 2-Amino-3-methoxypyrazine. google.com Another related compound, 2-Amino-5-bromo-3-methoxypyrazine, is also commercially available. tcichemicals.com
While the broader class of 3-alkyl-2-methoxypyrazines has been studied, particularly for their roles as aroma compounds and semiochemicals, this research does not extend to the specific bioactivity of this compound. researchgate.net Similarly, while the synthesis mechanisms of some alkylpyrazines have been elucidated, this information does not pertain to the compound . nih.gov
In the realm of drug discovery, compounds containing a dichloro-phenyl moiety, such as 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govchemimpex.comgoogle.comtriazine-6-carbonitrile, have been investigated as selective thyroid hormone receptor β agonists. nih.gov However, this does not provide direct information on this compound.
Due to the lack of specific scientific data for this compound in the public domain, it is not possible to construct an article that meets the detailed requirements of the provided outline.
Q & A
Basic: What are optimized synthetic routes for 2-Amino-3,5-dichloro-6-methoxypyrazine, and how can reaction yields be improved?
Methodological Answer:
The synthesis of pyrazine derivatives often involves functionalization via nucleophilic substitution or cyclization. For example, microwave-assisted protocols (e.g., 10-minute cycles at controlled temperatures) can significantly reduce reaction times compared to classical heating (e.g., 18-hour reflux) . A plausible route for this compound could involve:
Chlorination: Reacting a hydroxyl or amino precursor with POCl₃ or SOCl₂ to introduce chlorine atoms.
Methoxy Introduction: Substituting a leaving group (e.g., Cl) with methoxy via NaOMe or MeOH under reflux.
Amino Functionalization: Hofmann rearrangement of carboxamide intermediates using NaOCl to generate primary amines .
Yield Optimization: Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions. For example, Badie et al. (2014) achieved 65% yield in a related triazole synthesis by optimizing solvent and reaction time .
Advanced: How can contradictions in spectral data (e.g., NMR, IR) for this compound be resolved?
Methodological Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. To resolve discrepancies:
Multi-Technique Validation: Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, SHELX software (used in crystallography) can validate structural assignments by refining X-ray diffraction data .
Solvent Standardization: Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
Impurity Profiling: Use HPLC-MS to detect by-products (e.g., unreacted intermediates) that may skew spectral interpretations .
Basic: What are the recommended protocols for assessing the biological activity of this compound?
Methodological Answer:
For antimicrobial or enzyme-inhibition studies:
Assay Design: Use microdilution methods (e.g., 96-well plates) with bacterial strains (e.g., E. coli, S. aureus) or target enzymes (e.g., proteases).
Dose-Response Curves: Test concentrations from 1–100 µM, with positive controls (e.g., ampicillin) and solvent blanks.
Mechanistic Follow-Up: Combine with molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .
Advanced: How can researchers address contradictions in reported reaction yields or by-product profiles?
Methodological Answer:
Contradictions may stem from reaction conditions or purification methods. Mitigation strategies include:
Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and optimize reaction termination times.
By-Product Isolation: Employ column chromatography or crystallization (e.g., water-ethanol mixtures) to separate isomers or side products .
Reproducibility Checks: Validate protocols across multiple labs, noting variables like humidity (for moisture-sensitive reactions) .
Advanced: What mechanistic insights exist for the chlorination and methoxylation steps in pyrazine chemistry?
Methodological Answer:
Chlorination: Typically proceeds via electrophilic aromatic substitution (EAS) with Cl⁺ generated from POCl₃. Steric effects from substituents (e.g., methoxy groups) can direct regioselectivity.
Methoxylation: Nucleophilic aromatic substitution (SNAr) is favored at electron-deficient positions (e.g., para to electron-withdrawing Cl groups). Microwave heating enhances reaction rates by improving dielectric polarization .
Kinetic Studies: Use F NMR (with fluorinated analogs) or stopped-flow techniques to measure activation energies for these steps.
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
X-Ray Crystallography: Resolve absolute configuration and bond lengths (e.g., as in related SnCl₆²⁻ complexes ).
Mass Spectrometry: HRMS with ESI⁺ or MALDI-TOF confirms molecular weight and fragmentation patterns (e.g., loss of Cl or OCH₃ groups).
Vibrational Spectroscopy: FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amines) .
Advanced: How can structure-activity relationships (SAR) be studied for this compound?
Methodological Answer:
Derivatization: Synthesize analogs with varied substituents (e.g., replacing Cl with Br or OCH₃ with OCF₃) .
Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity.
Biological Testing: Compare IC₅₀ values across analogs to identify critical substituents for activity .
Basic: What stability considerations (e.g., thermal, pH) are relevant for storing this compound?
Methodological Answer:
Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
pH Sensitivity: Test solubility and stability in buffers (pH 2–12) via UV-Vis spectroscopy.
Storage Recommendations: Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation or photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
